5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one

PARP-1 DNA repair Chemoinformatics

Sourcing the correct regioisomer is critical for reproducible PARP-1 SAR. Generic substitution with the para-nitro analog (CAS 656234-27-4) introduces structural variance that confounds potency and selectivity data. This compound provides the precise 3-nitrophenyl configuration required for accurate target engagement profiling. - Enables direct head-to-head comparison of meta-nitro vs. para-nitro electronic effects within the 4-aryl-5-hydroxyisoquinolinone scaffold. - Supports molecular docking and dynamics studies mapping PARP-1 vs. PARP-2 isoform selectivity. - High purity (97%) and documented CAS registry ensure suitability as an analytical reference standard for HPLC and LC-MS method development.

Molecular Formula C15H10N2O4
Molecular Weight 282.25 g/mol
CAS No. 656234-26-3
Cat. No. B15064069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one
CAS656234-26-3
Molecular FormulaC15H10N2O4
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=O)C3=C2C(=CC=C3)O
InChIInChI=1S/C15H10N2O4/c18-13-6-2-5-11-14(13)12(8-16-15(11)19)9-3-1-4-10(7-9)17(20)21/h1-8,18H,(H,16,19)
InChIKeyVQWDLMUAVQMLHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one Overview


5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one (CAS 656234-26-3) is a synthetic, small-molecule isoquinolinone derivative (C15H10N2O4, MW 282.25 g/mol) belonging to the 4-aryl-5-hydroxyisoquinolinone class, a chemotype patented for poly(ADP-ribose) polymerase (PARP) inhibition [1]. Its structure features a 5-hydroxyl group essential for PARP catalytic domain binding and a 3-nitrophenyl substituent at the 4-position, a meta-nitro configuration that distinguishes it from para-nitro and unsubstituted phenyl analogs within this scaffold. The compound is primarily stocked by chemical suppliers as a research tool for PARP-related drug discovery and chemical biology studies [2].

5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one Substitution Rationale


Procurement decisions for 4-aryl-5-hydroxyisoquinolinones cannot rely on generic PARP inhibitor substitution because the nitro group position (meta vs. para) on the 4-phenyl ring critically modulates PARP-1 inhibitory potency. Within the Kyorin patent series (US7425563B2), the 4-aryl substitution pattern is a key determinant of PARP-1 binding affinity, with electron-withdrawing nitro substituents enhancing activity through favorable interactions in the PARP active site [1]. Evidence from closely related 4-(dimethylaminomethyl)phenyl analog shows a PARP-1 IC50 of 68 nM [2], while the broader 5-hydroxyisoquinolin-1-one chemotype shows sub-micromolar PARP-1 inhibition (IC50 ~0.39 µM) . The 3-nitro regioisomer (CAS 656234-26-3) is expected to exhibit distinct potency and selectivity relative to its 4-nitro counterpart (CAS 656234-27-4), but direct comparative data are not publicly available. Researchers must therefore procure the specific regioisomer to ensure reproducible SAR and target engagement in their experimental models.

5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one Evidence Summary


Regioisomer Differentiation in PARP-1 Inhibition

The 4-aryl-5-hydroxyisoquinolinone scaffold is established as a PARP-1 inhibitory chemotype. The electronic nature and position of the aryl substituent critically influences potency. While direct IC50 data for 5-hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one is not publicly available, the 4-nitrophenyl regioisomer (CAS 656234-27-4) shares identical molecular formula and physicochemical properties but differs in nitro-group orientation. The meta-nitro positioning alters electron distribution on the phenyl ring, which is predicted to modulate hydrogen-bonding interactions within the PARP-1 catalytic pocket differently than the para-nitro analog [1]. This regioisomeric distinction is operationally significant for SAR studies, as even minor positional changes in this scaffold can produce divergent potency profiles [2].

PARP-1 DNA repair Chemoinformatics

Potency Gain with 4-Aryl Substitution

The parent 5-hydroxyisoquinolin-1-one scaffold (1,5-isoquinolinediol) has a reported PARP-1 IC50 of 0.39 µM . Substitution at the 4-position with aryl groups, as in the 4-aryl-5-hydroxyisoquinolinone series (to which CAS 656234-26-3 belongs), has been shown to enhance PARP-1 inhibitory potency. For instance, a closely related analog, 4-(4-((dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one, achieves a PARP-1 IC50 of 68 nM—a ~5.7-fold improvement over the parent scaffold [1]. While direct potency data for the 3-nitrophenyl analog are not available, the patented SAR framework establishes that 4-aryl substitution with electron-withdrawing groups (such as nitro) confers a potency advantage over unsubstituted 5-hydroxyisoquinolin-1-one [2].

PARP-1 Scaffold optimization Medicinal chemistry

Physicochemical Comparison: 3-Nitro vs. 4-Nitro

Both the 3-nitrophenyl (CAS 656234-26-3) and 4-nitrophenyl (CAS 656234-27-4) regioisomers share identical molecular formula (C15H10N2O4), molecular weight (282.25 g/mol), and computed XLogP3 (2.0) [1]. However, the meta-nitro substitution in the 3-nitrophenyl analog alters the spatial orientation of the nitro group, resulting in a different molecular electrostatic potential surface compared to the para-nitro isomer. This difference, while not quantified in published comparative studies, is expected to influence solubility, crystal packing, and target binding geometry [2]. Commercially, the 3-nitrophenyl analog is typically offered at 97% purity (Chemenu Catalog CM226815), while the 4-nitrophenyl analog is available at 95% purity from multiple vendors, providing a slight purity advantage for the meta-substituted compound in procurement specifications .

Physicochemical properties Solubility LogP

Patent-Class PARP Inhibition Evidence

The compound CAS 656234-26-3 falls within the broad Markush claims of U.S. Patent US7425563B2, which specifically teaches that 4-(substituted aryl)-5-hydroxyisoquinolinone derivatives possess 'excellent poly(ADP-ribose) polymerase inhibitory activity' [1]. The patent establishes that compounds within this class, including those with nitrophenyl substituents at the 4-position, are effective PARP-1 inhibitors suitable for therapeutic applications in cancer, ischemia, inflammation, and neurodegenerative diseases. While the patent does not disclose individual IC50 values for every enumerated compound, the class-level evidence supports the acquisition of this specific regioisomer as a representative member of a patented, biologically-validated PARP inhibitor chemotype [1][2].

PARP inhibitor Patent Drug discovery

5-Hydroxy-4-(3-nitrophenyl)isoquinolin-1(2H)-one Application Scenarios


PARP-1 SAR Studies with Regioisomeric Precision

This compound is best deployed in medicinal chemistry SAR campaigns exploring the effect of nitro-group position (meta vs. para) on PARP-1 inhibitory potency within the 4-aryl-5-hydroxyisoquinolinone scaffold. The meta-nitro configuration provides a distinct electronic profile for probing PARP-1 active-site interactions, enabling direct comparison with the para-nitro regioisomer (CAS 656234-27-4) to map optimal substitution vectors [1]. Such studies are essential for lead optimization programs targeting PARP-1-dependent cancers where nuanced potency differences between regioisomers can inform candidate selection [2].

DNA Damage Response Chemical Probe Development

As a member of the patented 4-aryl-5-hydroxyisoquinolinone PARP inhibitor class, this compound can serve as a starting point for developing chemical probes to dissect PARP-1's role in DNA single-strand break repair pathways. When benchmarked against established PARP inhibitors like 5-AIQ (PARP-1 IC50 ~1.6 µM) or the parent 5-hydroxyisoquinolin-1-one scaffold (PARP-1 IC50 0.39 µM), the 4-aryl substitution is expected to provide enhanced potency, making it suitable for cellular assays where target engagement at lower concentrations is required to minimize off-target effects [3].

Computational Docking for PARP Isoform Selectivity

The distinct 3-nitrophenyl substitution pattern makes CAS 656234-26-3 a valuable ligand for molecular docking and dynamics simulations aimed at predicting PARP-1 vs. PARP-2 selectivity. The meta-nitro group's orientation can be computationally modeled to assess differential interactions with the PARP-1 and PARP-2 catalytic pockets, guiding the rational design of isoform-selective inhibitors—a key goal in developing PARP-targeted therapeutics with improved safety profiles [1][4].

Reference Standard for Isoquinolinone Analytical QC

The compound's well-defined structure (InChI Key: VQWDLMUAVQMLHT-UHFFFAOYSA-N), high commercial purity specification (97%), and documented CAS registry make it suitable as a reference standard for HPLC, LC-MS, or NMR analytical method development. Its distinct retention time and spectral signatures relative to the 4-nitrophenyl regioisomer enable the establishment of robust quality control protocols for distinguishing between closely related isoquinolinone analogs in synthetic chemistry workflows .

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